![molecular formula C21H19F3N4O3 B2676868 4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775458-57-5](/img/structure/B2676868.png)
4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethoxy group, a benzoyl group, a piperidinyl group, and a 1,2,4-triazolone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, the trifluoromethoxy group through a nucleophilic substitution, the benzoyl group through an acylation, and the piperidinyl and 1,2,4-triazolone groups through a multi-step process involving the formation of a heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethoxy group is electron-withdrawing, which could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl group could undergo electrophilic aromatic substitution, the trifluoromethoxy group could undergo nucleophilic substitution, and the benzoyl group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of several functional groups and a heterocyclic ring could result in a relatively high molecular weight and complex chemical behavior .Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
Parkinsonism and Neurodegenerative Disorders
Studies have explored the effects of compounds structurally related to meperidine-analog synthesis products on parkinsonism and neurodegenerative disorders. For instance, compounds like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) have been linked to the development of parkinsonism following their illicit use, suggesting the potential neurotoxic effects of certain chemical structures on the human nervous system (Langston et al., 1983).
Pharmacokinetics and Metabolism
Research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists and HIV-1 protease inhibitors, provides insights into how structurally complex molecules are processed in the human body. These studies are crucial for understanding the pharmacokinetic profiles and metabolic pathways of new therapeutic agents, potentially informing the development of compounds with similar structures (Renzulli et al., 2011).
Environmental and Health Impacts
Investigations into the urinary excretion of non-persistent environmental chemicals, such as phthalates and bisphenol A, underscore the relevance of studying the human and environmental health impacts of widespread chemical use. Such research highlights the importance of monitoring exposure to potentially harmful compounds and their metabolites in various populations (Frederiksen et al., 2014).
properties
IUPAC Name |
4-phenyl-3-[1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-17-9-5-4-8-16(17)19(29)27-12-10-14(11-13-27)18-25-26-20(30)28(18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOUJIPNKXTKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

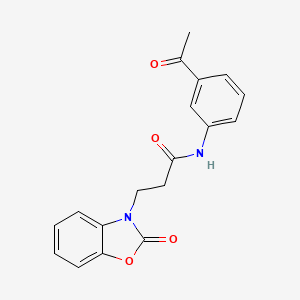
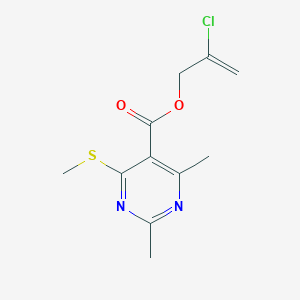
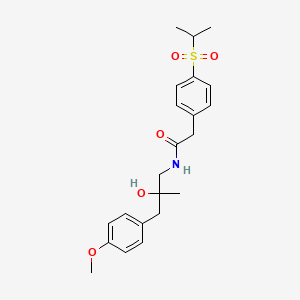
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)
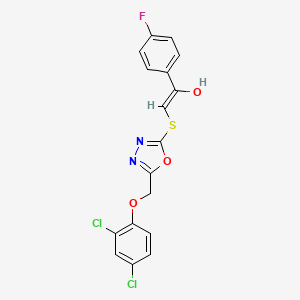
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)
![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)
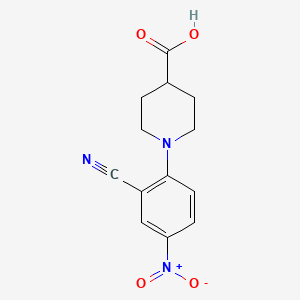
![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)
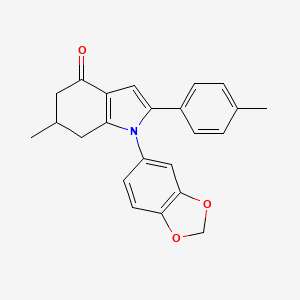
![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)